molecular formula C13H16N2O4 B6243555 3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione CAS No. 2408958-76-7

3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione

Cat. No.: B6243555
CAS No.: 2408958-76-7
M. Wt: 264.3
InChI Key:
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Description

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine derivatives under controlled conditions. One common method involves the use of a Mannich reaction, where 3,4-dimethoxybenzaldehyde reacts with formaldehyde and a piperazine derivative in the presence of an acid catalyst . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2408958-76-7

Molecular Formula

C13H16N2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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